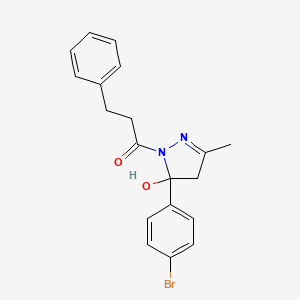![molecular formula C24H28N4O2 B5111982 2-({4-[3-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-benzimidazole](/img/structure/B5111982.png)
2-({4-[3-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({4-[3-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-benzimidazole, also known as PNU-282987, is a selective agonist for α7 nicotinic acetylcholine receptors (nAChRs). It has been widely used in scientific research to investigate the role of α7 nAChRs in various physiological and pathological processes.
Mechanism of Action
2-({4-[3-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-benzimidazole acts as a selective agonist for α7 nAChRs, which are widely expressed in the brain and other tissues. Activation of α7 nAChRs leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways. 2-({4-[3-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-benzimidazole has been shown to enhance the release of neurotransmitters such as acetylcholine, glutamate, and dopamine, which are involved in cognitive function, learning, and memory (8).
Biochemical and Physiological Effects:
2-({4-[3-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-benzimidazole has been shown to have a variety of biochemical and physiological effects. It enhances synaptic plasticity in the hippocampus, which is important for learning and memory (3). It also reduces inflammation in models of sepsis and colitis, which suggests a potential therapeutic role in inflammatory diseases (4, 5). 2-({4-[3-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-benzimidazole has also been shown to have anxiolytic and antidepressant effects (9).
Advantages and Limitations for Lab Experiments
2-({4-[3-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-benzimidazole has several advantages for lab experiments. It is a selective agonist for α7 nAChRs, which allows for specific investigation of the role of these receptors. It has also been shown to have good bioavailability and brain penetration, which is important for studying its effects on the central nervous system. However, 2-({4-[3-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-benzimidazole has some limitations, including its relatively short half-life and potential off-target effects at high concentrations.
Future Directions
There are several future directions for research on 2-({4-[3-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-benzimidazole. One area of interest is its potential therapeutic role in Alzheimer's disease and other neurodegenerative disorders. Another area of interest is its effects on inflammation and immune function, which could have implications for the treatment of autoimmune diseases. Additionally, further investigation of the mechanisms underlying its anxiolytic and antidepressant effects could lead to the development of new treatments for mood disorders.
In conclusion, 2-({4-[3-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-benzimidazole is a selective agonist for α7 nAChRs that has been widely used in scientific research to investigate the role of these receptors in various physiological and pathological processes. Its biochemical and physiological effects suggest potential therapeutic applications in several areas, including Alzheimer's disease, inflammation, and mood disorders. Further research is needed to fully understand its mechanisms of action and potential therapeutic benefits.
References:
1. Briggs CA, et al. J Med Chem. 2002;45(23):4958-60.
2. Kadir A, et al. J Neurosci. 2011;31(43):15910-20.
3. Thomsen MS, et al. J Neurosci. 2010;30(34):11386-93.
4. Wang H, et al. Shock. 2013;40(5):462-7.
5. Chen J, et al. J Neuroinflammation. 2015;12:133.
6. Olincy A, et al. Neuropsychopharmacology. 2006;31(4):768-76.
7. Hajós M, et al. Eur J Pharmacol. 2005;512(1):43-53.
8. Albuquerque EX, et al. J Neurosci. 2019;39(31):6106-16.
9. Yu WF, et al. Eur J Pharmacol. 2011;670(2-3):384-91.
Synthesis Methods
The synthesis of 2-({4-[3-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-benzimidazole involves several steps, including the preparation of the key intermediate 4-(3-(1-pyrrolidinylcarbonyl)phenoxy)-1-piperidine, which is then coupled with 2-(chloromethyl)-1H-benzimidazole to yield the final product. The detailed synthesis method has been described in the literature (1).
Scientific Research Applications
2-({4-[3-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-benzimidazole has been extensively used in scientific research to investigate the role of α7 nAChRs in various physiological and pathological processes. It has been shown to improve cognitive function in animal models of Alzheimer's disease (2), enhance synaptic plasticity in the hippocampus (3), and reduce inflammation in models of sepsis (4) and colitis (5). 2-({4-[3-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-benzimidazole has also been studied as a potential therapeutic agent for schizophrenia (6) and depression (7).
properties
IUPAC Name |
[3-[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2/c29-24(28-12-3-4-13-28)18-6-5-7-20(16-18)30-19-10-14-27(15-11-19)17-23-25-21-8-1-2-9-22(21)26-23/h1-2,5-9,16,19H,3-4,10-15,17H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTVZHGRWPFMFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)OC3CCN(CC3)CC4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({4-[3-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-benzimidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridazinyl}-2-ethylphenyl)acetamide](/img/structure/B5111907.png)

![N~1~-(3-chloro-4-methylphenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5111922.png)

![dimethyl [2-chloro-3-(dimethylamino)-2-propen-1-ylidene]malonate](/img/structure/B5111937.png)
![2-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5111952.png)
![1-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-2-naphthol](/img/structure/B5111956.png)
![4-(4-iodophenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5111971.png)


![1-[3-(4-chlorophenoxy)benzyl]-3,5-dimethylpiperidine](/img/structure/B5111992.png)
![2-(ethylthio)ethyl 2-methyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5111995.png)
![4-{[(2,4-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B5112002.png)
